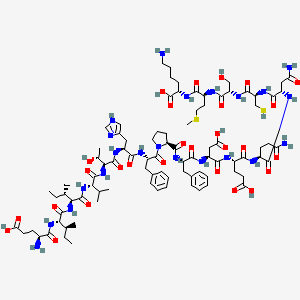
3-Amino-4-hydroxy-1-naphthoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-hydroxy-1-naphthoic acid is an organic compound with the molecular formula C11H9NO3 It is a derivative of naphthalene, characterized by the presence of an amino group at the 3-position and a hydroxyl group at the 4-position on the naphthoic acid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-hydroxy-1-naphthoic acid typically involves the nitration of 1-naphthoic acid followed by reduction and hydrolysis. One common method includes:
Nitration: 1-Naphthoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Hydrolysis: The resulting compound is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4-hydroxy-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acylation can be carried out using acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Acylated or alkylated derivatives.
Applications De Recherche Scientifique
3-Amino-4-hydroxy-1-naphthoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-4-hydroxy-1-naphthoic acid involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can participate in hydrogen bonding, while the amino group can form ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-2-naphthoic acid
- 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
- 3-Hydroxy-2-naphthoic acid
Uniqueness
3-Amino-4-hydroxy-1-naphthoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the presence of both amino and hydroxyl groups in close proximity allows for unique interactions in chemical and biological systems.
Propriétés
Numéro CAS |
165185-23-9 |
|---|---|
Formule moléculaire |
C11H9NO3 |
Poids moléculaire |
203.197 |
Nom IUPAC |
3-amino-4-hydroxynaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c12-9-5-8(11(14)15)6-3-1-2-4-7(6)10(9)13/h1-5,13H,12H2,(H,14,15) |
Clé InChI |
DZZSVBQUFJJMCG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)N)C(=O)O |
Synonymes |
1-Naphthalenecarboxylicacid,3-amino-4-hydroxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Pyrimidinesulfonicacid,4-[[[1-[(cyclohexylamino)carbonyl]-3-methylbutyl](4-methoxyphenyl)amino]car](/img/new.no-structure.jpg)



![4-{4-[4-(Dibutylamino)phenyl]buta-1,3-dien-1-yl}-1-[3-(triethylazaniumyl)propyl]pyridin-1-ium dibromide](/img/structure/B574418.png)
![Thiazolo[4,5-g]isoquinoline](/img/structure/B574423.png)
![4-Pyrimidinecarboxamide,2-azido-n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-](/img/structure/B574425.png)
![5'-o-(4,4-Dimethoxytrityl)-N-[[4-(tert-butyl)phenoxy]acetyl]-2'-o-methylcytidine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B574430.png)


